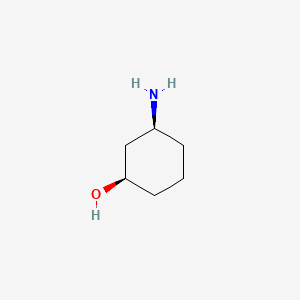

(1R,3S)-3-Aminocyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480732 | |

| Record name | (1R,3S)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110772-22-9 | |

| Record name | 3-Aminocyclohexanol, (1R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,3S)-3-Aminocyclohexanol: A Cornerstone for Chiral Synthesis

Abstract: (1R,3S)-3-Aminocyclohexanol is a bifunctional chiral building block of significant interest in modern medicinal chemistry and drug development. Its rigid cyclohexane scaffold, combined with the precise cis-stereochemical orientation of its amino and hydroxyl groups, provides a valuable platform for constructing complex, stereochemically defined molecules. This guide offers a comprehensive technical overview of its molecular structure, conformational analysis, physicochemical properties, stereoselective synthesis, and applications. Detailed protocols for synthesis and analytical quality control are provided, underpinned by an explanation of the causal chemistry, to equip researchers and drug development professionals with actionable, field-proven insights.

Section 1: Molecular Identity and Stereochemical Landscape

This compound, identified by its CAS Number 1110772-22-9, is a specific stereoisomer of 3-aminocyclohexanol.[1] The IUPAC name, cis-(1R,3S)-3-aminocyclohexan-1-ol, precisely defines its structure.[1] The "1R" and "3S" designators denote the absolute configuration at the two chiral centers, while the "cis" descriptor indicates that both the hydroxyl and amino substituents reside on the same face of the cyclohexane ring.

The molecule's chemical behavior and biological activity are intrinsically linked to its three-dimensional structure. In its lowest energy state, the cyclohexane ring adopts a chair conformation. To minimize steric strain, particularly unfavorable 1,3-diaxial interactions, substituents preferentially occupy equatorial positions. For cis-1,3-disubstituted cyclohexanes, the most stable conformation is one where both functional groups are in equatorial positions. This arrangement is crucial for its utility as a scaffold, as it projects the functional groups outwards for predictable interactions with other molecules or biological targets.

Caption: Stable diequatorial chair conformation of this compound.

Section 2: Physicochemical and Spectroscopic Profile

The reliable identification and quality assessment of this compound depend on a thorough understanding of its physicochemical and spectroscopic properties.

Physicochemical Properties

The following table summarizes key physical and chemical identifiers for this compound. It is important to note that some physical properties, such as boiling point, are often computationally predicted and should be treated as estimates.[2]

| Property | Value | Source |

| CAS Number | 1110772-22-9 | [1] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [1] |

| IUPAC Name | cis-(1R,3S)-3-aminocyclohexan-1-ol | [1] |

| Appearance | Solid | [4] |

| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [2] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 15.09 ± 0.40 (Predicted, acidic -OH) | [2] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the relative stereochemistry (cis) and the dominant chair conformation.

-

¹H NMR: The proton spectrum is highly informative. The protons attached to the carbons bearing the hydroxyl (H-1) and amino (H-3) groups are of particular diagnostic value. In the stable diequatorial conformation, these protons are in axial positions. This axial orientation leads to large vicinal coupling constants (³J) with adjacent axial protons.

-

H-1 and H-3 Signals: Expect these to appear as complex multiplets, often as a triplet of triplets. The key diagnostic feature is the presence of large axial-axial coupling constants (Jaa), typically in the range of 10-13 Hz.[5][6] The presence of smaller axial-equatorial couplings (Jae) of 2-5 Hz will also contribute to the multiplet structure.[5] This large coupling constant is definitive proof of the axial nature of these protons and, consequently, the equatorial orientation of the -OH and -NH₂ groups.

-

Chemical Shifts: The H-1 proton (adjacent to the electronegative oxygen) will be downfield, typically around 3.5-4.0 ppm. The H-3 proton (adjacent to nitrogen) will be slightly upfield of this, around 2.6-3.2 ppm.[5] The remaining cyclohexane protons will form a complex, overlapping pattern in the 1.0-2.2 ppm region.

-

-

¹³C NMR: The spectrum will show six distinct signals for the six unique carbon atoms of the cyclohexane ring, assuming no accidental equivalence.

-

C-1 and C-3 Signals: The carbons bonded to the heteroatoms will be the most downfield. C-1 (bearing the -OH group) is expected in the δ 65-75 ppm range. C-3 (bearing the -NH₂ group) is expected in the δ 45-55 ppm range.

-

Other Carbons: The remaining four methylene (-CH₂-) carbons will appear at higher fields (δ 20-40 ppm).

-

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of the key functional groups.

-

O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

N-H Stretch: A medium intensity, often sharper, pair of peaks (for the primary amine -NH₂) in the 3300-3500 cm⁻¹ region, which may be partially obscured by the O-H band.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclohexane ring.

-

N-H Bend: A medium-to-strong scissoring vibration around 1590-1650 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

2.2.3 Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 115 would be expected. Common fragmentation patterns would involve the loss of water (M-18), ammonia (M-17), or cleavage of the ring.

Section 3: Synthesis and Stereocontrol

Achieving high stereochemical purity is the primary challenge in synthesizing this compound. Asymmetric synthesis strategies are preferred to avoid challenging resolutions of enantiomeric mixtures.[7] A well-documented approach involves the diastereoselective reduction of a β-enaminoketone derived from a chiral amine.[8]

Caption: Workflow for the diastereoselective synthesis of 3-aminocyclohexanols.

Detailed Experimental Protocol: Synthesis of cis-3-Aminocyclohexanol Derivatives

This protocol is adapted from a literature procedure for the synthesis of related aminocyclohexanols and illustrates the core principles of achieving diastereoselectivity.[8] The use of (S)-α-methylbenzylamine introduces chirality, and the subsequent reduction favors the formation of the cis product.

Step 1: Formation of the Chiral β-Enaminoketone Intermediate

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add a 1,3-cyclohexanedione derivative (1.0 eq) and toluene (approx. 4-5 mL per mmol of dione).

-

Add (S)-α-methylbenzylamine (1.1 eq).

-

Heat the mixture to reflux. Water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting dione is consumed (typically 3-4 hours).

-

Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the pure chiral enaminoketone intermediate.[8]

Step 2: Diastereoselective Reduction

-

Dissolve the purified β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF, approx. 2.5 mL per mmol) and isopropyl alcohol (approx. 1.0 mL per mmol).

-

Cool the solution in an ice bath to 0 °C.

-

Carefully add metallic sodium (Na, approx. 5-10 eq) in small portions, maintaining the temperature below 10 °C.

-

Causality: The dissolving metal reduction proceeds via single-electron transfers. The stereochemical outcome is directed by the chiral auxiliary and steric factors, leading to preferential formation of the cis amino alcohol.[8]

-

-

Stir the reaction at room temperature until all the sodium has reacted (typically 2-3 hours).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of amino alcohol diastereomers.

Step 3: Purification and Deprotection

-

The diastereomeric mixture can be separated using column chromatography on silica gel to isolate the desired cis isomer.

-

The N-(α-methylbenzyl) protecting group can then be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol) to yield the final this compound.

Section 4: Applications in Medicinal Chemistry

The chiral amino alcohol scaffold is a privileged structure in medicinal chemistry, appearing in numerous potent drugs, including HIV-protease inhibitors and antidepressants.[7] The defined spatial relationship between the amino and hydroxyl groups in this compound allows it to act as a rigid handle for positioning other pharmacophoric elements, enabling precise and high-affinity binding to biological targets like enzymes and receptors.[7]

One notable area of application is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for novel analgesics.[2] The aminocyclohexanol core can be incorporated into larger molecules to optimize properties like potency, selectivity, and pharmacokinetics.

Caption: Integration of the aminocyclohexanol scaffold into a drug molecule.

Section 5: Analytical and Quality Control Protocols

Ensuring the chemical and, critically, the enantiomeric purity of this compound is paramount for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this analysis.

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a general framework for developing a chiral HPLC method. The selection of the chiral stationary phase (CSP) and mobile phase is empirical and requires screening.[9][10]

Objective: To separate the (1R,3S) enantiomer from its (1S,3R) counterpart and other potential diastereomers.

1. Column Selection:

-

Principle: Chiral stationary phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times.

-

Common Choices: Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are highly versatile and effective for a wide range of compounds, including amino alcohols.[10] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC® T) are also excellent choices, particularly for polar and ionic compounds.

2. Mobile Phase Screening:

-

Normal Phase Mode: Typically employs a mixture of a nonpolar solvent (e.g., n-hexane) with a polar alcohol modifier (e.g., isopropanol or ethanol).[10]

-

Additives: For basic compounds like amines, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase is crucial to prevent peak tailing and improve resolution.[10]

-

Screening Strategy: Start with a mobile phase like 90:10 (v/v) Hexane:Isopropanol + 0.1% DEA. Run the analysis and adjust the ratio of hexane to alcohol to optimize the separation (increasing alcohol content generally decreases retention time).

3. Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve in a suitable volume (e.g., 1 mL) of the mobile phase or a compatible solvent to create a ~1 mg/mL solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Example):

-

Column: Chiralpak® AD-H (or similar polysaccharide-based CSP)

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or via Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD).

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

5. Data Interpretation:

-

A successful separation will show two distinct peaks, one for the (1R,3S) enantiomer and one for the (1S,3R) enantiomer.

-

The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100

Section 6: Safety, Handling, and Storage

This compound is classified as harmful and requires careful handling in a laboratory setting.[4]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep in an inert atmosphere to prevent degradation.[2]

References

-

Iriepa, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 787-802. Available at: [Link]

-

Apexmol Technology Co., Ltd. (n.d.). Cis-(1R,3S)-3-amino-cyclohexanol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

-

Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

-

A-Level Chemistry. (n.d.). NMR Spectroscopy Questions. Retrieved from [Link]

Sources

- 1. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (1S,3R)-3-aminocyclohexanol | 1110772-04-7 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. Stereoselective synthesis of polyhydroxylated aminocyclohexanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 6982-42-9 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1R,3S)-3-Aminocyclohexanol: A Chiral Scaffold for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Aminocyclohexanols

(1R,3S)-3-Aminocyclohexanol is a specific stereoisomer of 3-aminocyclohexanol, a chiral amino alcohol that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid cyclohexyl backbone, combined with the precise spatial arrangement of its amino and hydroxyl functional groups (cis-configuration), makes it a highly valuable chiral building block.[1] Chiral amino alcohol scaffolds are recurrent motifs in a wide array of biologically active compounds, including potent drugs and natural products.[2][3] The ability to incorporate a specific enantiomer like this compound into a target molecule is critical, as different stereoisomers can exhibit vastly different pharmacological efficacy and safety profiles. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

Core Properties and Identification

Accurate identification and understanding of the physicochemical properties of a starting material are foundational to any successful synthetic endeavor. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1110772-22-9 | [1][4][5][6][7][8] |

| Molecular Formula | C₆H₁₃NO | [1][4][7][8] |

| Molecular Weight | 115.17 g/mol | [1][4][5][8] |

| IUPAC Name | (1R,3S)-3-aminocyclohexan-1-ol | [1][6] |

| Synonyms | cis-(1R,3S)-3-Aminocyclohexanol | [1] |

| Appearance | Solid | [7] |

| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [5] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [5] |

Synthesis and Stereochemical Control: Accessing Enantiopurity

The primary challenge and strategic goal in synthesizing this compound is the precise control of its stereochemistry. Two predominant strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture. The choice of method often depends on factors like scalability, cost, and the desired level of enantiomeric purity.

Asymmetric Synthesis Routes

Asymmetric synthesis aims to create the desired stereoisomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution.[9]

-

Stereoselective Reduction of Ketones: A powerful strategy involves the stereoselective reduction of a prochiral ketone, such as 3-aminocyclohexanone.[10] The use of a chiral catalyst, often a metal complex with a chiral ligand, guides the hydride reagent to attack the carbonyl group from a specific face, preferentially forming one enantiomer of the resulting alcohol. The choice of catalyst and reaction conditions is paramount to achieving high diastereoselectivity and enantioselectivity.

-

Reduction of β-Enaminoketones: An established method involves the reduction of β-enaminoketones, which can be readily prepared from 1,3-cyclohexanedione derivatives.[2][10] The reduction, often achieved with dissolving metal conditions (e.g., sodium in an alcohol/THF mixture), can yield both cis- and trans-3-aminocyclohexanols.[2] The stereochemical outcome is highly dependent on the substrate and reaction conditions, necessitating careful optimization to favor the desired cis isomer.[3]

Caption: Generalized pathway for asymmetric synthesis.

Chiral Resolution of Racemic 3-Aminocyclohexanol

Chiral resolution remains a robust and widely used industrial method for separating enantiomers.[9] This technique leverages the formation of diastereomeric salts, which possess different physical properties, most notably solubility, allowing for their separation.

The core principle involves reacting a racemic mixture of 3-aminocyclohexanol with an enantiomerically pure chiral acid (a "resolving agent"), such as tartaric acid or mandelic acid.[9][11] This reaction forms a pair of diastereomeric salts: [(1R,3S)-amine / (R)-acid] and [(1S,3R)-amine / (R)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the desired enantiomerically pure this compound.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

This protocol is a representative example based on established chemical principles.

-

Dissolution: Dissolve one equivalent of racemic cis-3-aminocyclohexanol in a suitable solvent, such as ethanol or a mixture of ethyl acetate and methanol.

-

Addition of Resolving Agent: To the solution, add 0.5 equivalents of an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid). The use of a half-equivalent is a common optimization strategy to maximize the yield of the desired salt.

-

Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The formation of a solid precipitate should be observed.

-

Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent to remove impurities from the mother liquor.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is >11. This deprotonates the amine and breaks the salt complex.

-

Extraction: Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic phases over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be confirmed by chiral HPLC analysis.[11]

Applications in Drug Discovery and Asymmetric Catalysis

The utility of this compound stems from its identity as a chiral scaffold, providing a structurally defined starting point for the synthesis of complex molecules.

-

Pharmaceutical Intermediates: The molecule is a key precursor in the synthesis of various pharmaceutical agents. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), which is crucial for specific binding to biological targets like enzymes and receptors. It has been investigated as a precursor for synthesizing compounds with potential therapeutic effects, including sedative and antitumor properties.[12]

-

Asymmetric Synthesis and Catalysis: The amino and hydroxyl groups can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions.[13] These ligands create a chiral environment around the metal center, enabling highly enantioselective transformations, which is a cornerstone of modern chemical manufacturing.[10]

-

Fine Chemical Production: Beyond pharmaceuticals, it serves as an intermediate in the broader production of fine chemicals where chirality is a critical feature.[12]

Analytical Characterization

Confirming the identity, purity, and stereochemistry of this compound is essential for its use in regulated environments.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and relative stereochemistry (cis vs. trans). The coupling constants between protons on the cyclohexane ring provide definitive information about their axial or equatorial positions, which in turn defines the cis/trans relationship of the substituents.[10]

-

Mass Spectrometry: This technique confirms the molecular weight of the compound.[1]

-

Chiral Chromatography: Chiral HPLC or GC is indispensable for determining the enantiomeric purity (ee) of the final product, ensuring that the desired stereoisomer has been successfully isolated.[11]

-

X-ray Crystallography: Provides the most definitive proof of both relative and absolute stereochemistry by generating a three-dimensional map of the atomic positions in a single crystal.[10]

Safety, Handling, and Storage

As a chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.

-

Hazard Identification: this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.[14] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][14]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][14] It is recommended to store it under an inert atmosphere to protect it from moisture and air.[5]

Conclusion

This compound is more than just a chemical reagent; it is a key enabling tool for the stereocontrolled synthesis of complex molecular architectures. Its well-defined structure and dual functionality provide a reliable platform for introducing chirality into new drug candidates and fine chemicals. A thorough understanding of its properties, synthetic access, and handling requirements allows researchers and process chemists to leverage its full potential in advancing the frontiers of pharmaceutical development and asymmetric synthesis.

References

- 1. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 1110772-22-9 [m.chemicalbook.com]

- 6. Buy Online CAS Number 1110772-22-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 1110772-22-9 [chemicalbook.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. This compound | 6982-42-9 | Benchchem [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | High-Purity Chiral Building Block [benchchem.com]

- 13. Buy (1S,3R)-3-aminocyclohexanol | 1110772-04-7 [smolecule.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

A-Z Guide to Synthesis Pathways for (1R,3S)-3-Aminocyclohexanol: A Senior Application Scientist's Perspective

Abstract

(1R,3S)-3-Aminocyclohexanol is a pivotal chiral building block in contemporary medicinal chemistry. Its rigid cyclic structure and defined stereochemistry are instrumental in the synthesis of a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing this high-value intermediate. We will dissect diastereoselective and chemoenzymatic approaches, offering a critical analysis of the underlying principles, experimental considerations, and comparative outcomes. Detailed, field-tested protocols and data visualizations are provided to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The 1,3-amino alcohol motif is a recurring structural feature in a wide array of natural products and pharmaceutical drugs.[1][2] The specific stereoisomer, this compound, with its cis relationship between the amino and hydroxyl groups, offers a conformationally constrained scaffold that is crucial for precise molecular recognition at biological targets.[3] Its application as a chiral building block is well-documented, serving as a foundational component in the synthesis of complex molecules where specific stereochemistry is paramount for therapeutic efficacy.[4][5]

The challenge in synthesizing this compound lies in the precise control of two stereocenters on a flexible six-membered ring. This guide will navigate through established and innovative methodologies designed to address this synthetic challenge, providing the reader with a comprehensive understanding of the available tools and strategies.

Diastereoselective Synthesis via Reduction of β-Enaminoketones

A robust and widely employed strategy for the synthesis of 3-aminocyclohexanols involves the reduction of β-enaminoketones.[1][2] This approach offers a convergent pathway where the key precursors are readily accessible. The core principle of this method is the diastereoselective reduction of the ketone functionality, where the stereochemical outcome is directed by the existing chiral center or a chiral auxiliary.

Causality Behind Experimental Choices

The choice of starting materials and reagents is critical in directing the stereochemical outcome of the reduction. The synthesis typically commences with the condensation of a 1,3-cyclohexanedione derivative with a chiral amine.[1][4] The use of a chiral amine, such as (S)-α-methylbenzylamine, introduces the initial stereocenter and allows for the separation of diastereomeric products later in the synthetic sequence.[1][2]

The subsequent reduction of the β-enaminoketone is the key stereochemistry-determining step. Dissolving metal reductions, such as sodium in a mixture of tetrahydrofuran (THF) and isopropyl alcohol, are commonly employed.[1][2][4] The diastereoselectivity of this reduction is influenced by the steric hindrance imposed by the chiral auxiliary and the reaction conditions.[4]

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols

The following protocol is adapted from established literature procedures for the synthesis of 3-aminocyclohexanol derivatives via the reduction of β-enaminoketones.[1][2]

Step 1: Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one

-

To a solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq) in toluene, add (S)-α-methylbenzylamine (1.1 eq).

-

Reflux the mixture with a Dean-Stark trap to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) to afford the β-enaminoketone.[1]

Step 2: Reduction of the β-Enaminoketone

-

Dissolve the synthesized β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.

-

Carefully add sodium metal (excess) in small portions at room temperature.

-

Stir the reaction mixture until the β-enaminoketone is completely consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of cis and trans diastereomers can be separated by column chromatography.[2]

Data Presentation

| Compound | Yield | Diastereomeric Ratio (cis:trans) | Reference |

| 3-(Benzylamino)-5,5-dimethylcyclohexanol | 77% | Not separated | [2] |

| 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol | 75% | 89:11 | [2] |

Visualization of the Synthetic Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6982-42-9 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Characterization of (1R,3S)-3-Aminocyclohexanol: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (1R,3S)-3-aminocyclohexanol, a pivotal chiral building block in pharmaceutical synthesis. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, stereochemical confirmation, and quality control in drug development pipelines. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a comprehensive analytical portrait of this molecule.

Introduction: The Significance of this compound

This compound is a bifunctional chiral molecule featuring both an amine and a hydroxyl group on a cyclohexane scaffold. The cis stereochemistry, with defined (1R,3S) absolute configuration, imparts specific three-dimensional properties that are critical for its application in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The precise spatial arrangement of its functional groups allows for stereocontrolled transformations, making it a valuable intermediate.

Accurate spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring the stereochemical integrity of synthetic intermediates and the final API. This guide explains the causal relationships between the molecule's structure and its spectral output, providing a robust framework for analysis.

Molecular Structure and Stereochemistry

The IUPAC name for this compound is cis-(1R,3S)-3-aminocyclohexan-1-ol. Its molecular formula is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol .[1] The cis configuration dictates that in the most stable chair conformation, both the hydroxyl and amino substituents will preferentially occupy equatorial positions to minimize steric strain. This conformational preference is the key to interpreting its NMR spectrum.

Caption: Chair conformation of this compound with equatorial substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful technique for confirming the relative stereochemistry of aminocyclohexanol isomers. The spatial arrangement of protons and carbons in the cyclohexane ring leads to distinct chemical shifts (δ) and spin-spin coupling constants (J).[2]

Experimental Protocol: NMR Sample Preparation

A meticulously prepared sample is crucial for acquiring high-quality, reproducible NMR data.

Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂).

-

Sample Preparation: Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

-

Instrumentation: Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

¹H NMR Spectroscopy: Interpretation and Causality

The ¹H NMR spectrum provides information on the proton environment. For a cis-1,3-disubstituted cyclohexane in a diequatorial chair conformation, the protons on the carbons bearing the substituents (H-1 and H-3) are in axial positions. This axial orientation is the source of the most telling diagnostic signals.

Key Interpretive Points:

-

Axial Protons (H-1 and H-3): These protons are expected to appear as a triplet of triplets (tt) . This complex splitting pattern arises from coupling to two adjacent axial protons and two adjacent equatorial protons.

-

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) is dictated by the dihedral angle between the protons (Karplus relationship).[2]

-

Large coupling constants (³J_ax-ax ≈ 10-13 Hz) are observed for axial-axial couplings.

-

Small coupling constants (³J_ax-eq and ³J_eq-eq ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial couplings.

-

-

Diagnostic Signature: The observation of large coupling constants for the H-1 and H-3 signals is a definitive indicator of their axial positions, which in turn confirms the equatorial placement of the -OH and -NH₂ groups, and thus the cis stereochemistry.[2][3]

While specific data for the parent compound is not readily published, analysis of a closely related derivative, cis-5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol, provides an excellent illustrative example.[3] In this derivative, the H-1 and H-3 protons, being axial, exhibit the characteristic triplet of triplets multiplicity with large axial-axial coupling constants (J ≈ 11.2-11.6 Hz) and smaller axial-equatorial couplings (J ≈ 4.0-4.8 Hz).[3]

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) | Rationale |

|---|---|---|---|---|

| H-1 (CH-OH) | ~3.6-4.0 | tt | ³J_ax-ax ≈ 10-13, ³J_ax-eq ≈ 2-5 | Axial proton coupled to two axial and two equatorial neighbors. |

| H-3 (CH-NH₂) | ~2.5-3.0 | tt | ³J_ax-ax ≈ 10-13, ³J_ax-eq ≈ 2-5 | Axial proton coupled to two axial and two equatorial neighbors. |

| Cyclohexane CH₂ | ~1.0-2.2 | m | - | Overlapping multiplets of the remaining ring protons. |

| OH, NH₂ | Variable | br s | - | Exchangeable protons; chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. For this compound, due to the plane of symmetry, only four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-1 (CH-OH) | 65-70 | Carbon attached to electronegative oxygen. |

| C-3 (CH-NH₂) | 48-55 | Carbon attached to nitrogen. |

| C-2, C-4 | 30-45 | Methylene carbons adjacent to substituted carbons. |

| C-5, C-6 | 20-30 | Methylene carbons further from substituents. |

Note: The exact chemical shifts are solvent-dependent.

Sources

Introduction: The Imperative of Stereochemical Precision in Modern Drug Development

An In-Depth Technical Guide to the Chirality and Stereochemistry of 3-Aminocyclohexanol Isomers

In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity, efficacy, and safety.[1] The concept of chirality, where a molecule and its mirror image are non-superimposable, has profound implications, as enantiomeric pairs often exhibit vastly different pharmacological and toxicological profiles.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), now mandate rigorous stereochemical characterization, compelling drug developers to justify the choice between a single enantiomer and a racemic mixture.[3]

Within this context, 3-aminocyclohexanol emerges as a highly valuable chiral building block for the synthesis of complex, biologically active molecules.[4][5][6] Its rigid cyclohexane scaffold, functionalized with amino and hydroxyl groups, provides a robust framework for constructing compounds designed to interact with specific biological targets like enzymes and receptors.[7][8] However, the presence of two stereocenters gives rise to four distinct stereoisomers, each a unique chemical entity. This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the fundamental stereochemistry of 3-aminocyclohexanol isomers, methodologies for their stereoselective synthesis and separation, and protocols for their definitive characterization.

Foundational Stereochemistry of 3-Aminocyclohexanol

The molecular structure of 3-aminocyclohexanol contains two chiral centers at carbon 1 (bearing the hydroxyl group) and carbon 3 (bearing the amino group). This gives rise to a total of 2² = 4 stereoisomers. These isomers are categorized into two pairs of diastereomers (cis and trans), with each pair consisting of two enantiomers.[9]

-

Cis Isomers (Enantiomeric Pair): The amino and hydroxyl groups are on the same side of the cyclohexane ring. This pair consists of (1R,3S)-3-aminocyclohexanol and (1S,3R)-3-aminocyclohexanol .

-

Trans Isomers (Enantiomeric Pair): The amino and hydroxyl groups are on opposite sides of the ring. This pair consists of (1R,3R)-3-aminocyclohexanol and (1S,3S)-3-aminocyclohexanol .

The relationship between these isomers is critical to understand for both synthesis and separation strategies.

Caption: Stereochemical relationships of the four 3-aminocyclohexanol isomers.

Conformational Analysis: The Dominance of the Chair Conformation

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The stability of a substituted cyclohexane is dictated by the steric hindrance experienced by its substituents.

-

For trans-3-aminocyclohexanol , the most stable conformation places both the hydroxyl and amino groups in equatorial positions.[7] This diequatorial arrangement minimizes destabilizing 1,3-diaxial interactions that would occur if the groups were in axial positions.[7]

-

For cis-3-aminocyclohexanol , the substituents are constrained to one axial and one equatorial position. NMR studies on derivatives have confirmed a chair conformation where a syn-diequatorial arrangement of the functional groups is observed, which is made possible through substitution patterns on the ring.[10][11] Interestingly, for some trans-3-aminocyclohexanol derivatives, NOESY experiments have suggested the adoption of a boat conformation to explain certain spatial proximities, highlighting that while the chair form is generally favored, other conformations can be adopted to minimize specific steric clashes.[10]

Stereoselective Synthesis and Diastereomer Control

The primary challenge in synthesizing a specific 3-aminocyclohexanol isomer is the simultaneous control of both relative (cis vs. trans) and absolute (R vs. S) stereochemistry.

Methodology: Reduction of β-Enaminoketones

A well-established and versatile method involves the reduction of β-enaminoketones, which are readily prepared from 1,3-cyclohexanediones.[10][11] This approach provides a clear path to a diastereomeric mixture of 3-aminocyclohexanols that can then be separated.

Caption: Synthetic workflow for 3-aminocyclohexanols via β-enaminoketone reduction.

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols [10][11]

-

Synthesis of the β-Enaminoketone Intermediate:

-

A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in toluene is refluxed for 3-4 hours.

-

Water formed during the condensation is removed azeotropically using a Dean-Stark trap.

-

Causality: This condensation is a thermodynamically driven process, and removal of water pushes the equilibrium towards the formation of the stable, conjugated enaminoketone.

-

The solvent is removed under reduced pressure, and the resulting solid is purified by crystallization to yield the β-enaminoketone.

-

-

Reduction to the Amino Alcohols:

-

The purified β-enaminoketone (1.0 eq) is dissolved in a mixture of THF and isopropyl alcohol.

-

Sodium metal (excess) is added portion-wise at room temperature, and the reaction is stirred until the sodium is completely consumed.

-

Causality: This dissolving metal reduction proceeds via electron transfer to the conjugated system. Isopropyl alcohol serves as the proton source. The diastereoselectivity (cis:trans ratio) is influenced by the steric hindrance around the enaminone system during protonation.[10]

-

The reaction is quenched, and the product is extracted. The resulting mixture of cis and trans amino alcohols can be analyzed by GC-MS and separated by column chromatography.

-

Resolution and Separation of Stereoisomers

For applications in drug development, separating the diastereomers and resolving the enantiomers is a non-negotiable step. Each of the four stereoisomers must be isolated and tested independently.

Protocol 1: Diastereomer Separation by Column Chromatography

The cis and trans diastereomers of 3-aminocyclohexanol have different physical properties (e.g., polarity, boiling point) due to their different shapes and dipole moments. This allows for their separation using standard silica gel column chromatography.[10]

-

Column Preparation: A silica gel slurry is prepared in a non-polar solvent (e.g., hexane) and packed into a glass column.

-

Sample Loading: The crude diastereomeric mixture is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: The column is eluted with a solvent gradient, typically starting with a low polarity mobile phase (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection & Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the separated cis and trans isomers.

Protocol 2: Enantiomeric Resolution via Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for separating enantiomers.[12] Polysaccharide-based CSPs are particularly effective due to their broad applicability.[13]

A Self-Validating System for Chiral Method Development:

-

Column Screening (The Expertise-Driven Step):

-

Causality: No single chiral column can separate all enantiomers. The process is empirical, requiring the screening of several CSPs with different chiral selectors (e.g., amylose-based, cellulose-based) to find one that provides baseline resolution.[12]

-

Inject the racemic mixture (either the resolved cis or trans pair) onto a panel of 3-4 different chiral columns under standard mobile phase conditions (e.g., Normal Phase: Hexane/Ethanol; Reversed Phase: Acetonitrile/Water).

-

-

Mobile Phase Optimization:

-

Once a column showing partial separation is identified, optimize the mobile phase composition.

-

For normal phase, vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol). Small changes can significantly impact selectivity.

-

Additives (e.g., trifluoroacetic acid for basic analytes, diethylamine for acidic analytes) can improve peak shape and resolution.

-

-

Parameter Refinement:

-

Adjust the flow rate and column temperature. Lower temperatures often increase the energetic difference between the transient diastereomeric complexes formed on the CSP, enhancing resolution.[13]

-

-

Validation: The final method should demonstrate baseline resolution (Rs > 1.5) for the enantiomeric pair, allowing for accurate quantification and preparative-scale separation.

Caption: Workflow for developing a robust chiral HPLC separation method.

Spectroscopic Characterization and Data

Definitive structural elucidation and conformational analysis rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons are diagnostic of their dihedral angles and thus their relative orientation (axial or equatorial). For example, a large coupling constant (J ≈ 10-13 Hz) between two vicinal protons typically indicates a trans-diaxial relationship, while smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions.[11] This analysis confirms the chair conformation and the orientation of the substituents.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This powerful technique provides definitive proof of the relative configuration (cis vs. trans). A NOESY experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. For the cis isomer, a cross-peak will be observed between the protons on C1 and C3, whereas for the trans isomer, this interaction will be absent.[10][11]

Physicochemical Data Summary

| Property | Value (for C₆H₁₃NO) | Source |

| Molecular Weight | 115.17 g/mol | [14] |

| Monoisotopic Mass | 115.099714038 Da | [14][15] |

| XLogP3-AA (Computed) | -0.1 | [14][15] |

| Topological Polar Surface Area | 46.3 Ų | [14][15] |

| Formal Charge | 0 | [14][15] |

Conclusion: A Cornerstone for Stereochemically-Driven Drug Design

The four stereoisomers of 3-aminocyclohexanol are not interchangeable chemical commodities; they are distinct molecular entities with unique three-dimensional structures. As such, their interactions with chiral biological systems will differ, leading to potentially unique pharmacological outcomes. A thorough understanding of their stereochemistry, coupled with robust, validated methods for their synthesis, separation, and characterization, is paramount. The protocols and insights provided in this guide equip researchers and drug development professionals with the foundational knowledge required to leverage the stereochemical diversity of 3-aminocyclohexanol, enabling the rational design and synthesis of next-generation therapeutics with enhanced specificity and improved safety profiles.

References

-

Vallejo, E., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-160. National Center for Biotechnology Information. Retrieved from [Link]

-

Vallejo, E., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Retrieved from [Link]

-

MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Retrieved from [Link]

-

SpectraBase. (n.d.).3-AMINOCYCLOHEXANOL;trans-ISOMER. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.).this compound. PubChem Compound Summary for CID 12213491. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.).3-AMINOCYCLOHEXANOL, (1S,3S)-. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.).Chiral Drug Separation. Retrieved from [Link]

-

Albrecht, J. (n.d.).Understanding the Stereochemistry of Molecules in Developing New Drugs. Hilaris SRL. Retrieved from [Link]

-

Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(23). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.).3-Aminocyclohexanol. PubChem Compound Summary for CID 11240459. Retrieved from [Link]

-

Phenomenex. (n.d.).Chiral HPLC Separations. Retrieved from [Link]

-

Jayarathna, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1). Retrieved from [Link]

-

Sharma, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211. MDPI. Retrieved from [Link]

-

Gübitz, G., & Schmid, M. G. (2002). Chiral Separation Principles. Springer Nature Experiments. Retrieved from [Link]

-

Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. Retrieved from [Link]

-

Patel, M. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. Current Drug Discovery Technologies, 16. ResearchGate. Retrieved from [Link]

-

Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Retrieved from [Link]

-

Lages, A., et al. (2020). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 25(24), 5928. MDPI. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 4. This compound | 6982-42-9 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Aminocyclohexanol | 40525-77-7 | Benchchem [benchchem.com]

- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of cis-(1R,3S)-3-aminocyclohexan-1-ol

An In-Depth Technical Guide to the Physical Properties of cis-(1R,3S)-3-aminocyclohexan-1-ol

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of cis-(1R,3S)-3-aminocyclohexan-1-ol, a chiral bifunctional molecule of significant interest in pharmaceutical synthesis and materials science. Designed for researchers, chemists, and drug development professionals, this document details the theoretical underpinnings and validated experimental protocols for determining key physical parameters. By integrating field-proven insights with established methodologies, this guide serves as an essential resource for the accurate characterization and application of this versatile chemical entity.

Introduction and Significance

cis-(1R,3S)-3-aminocyclohexan-1-ol is a substituted cycloalkane containing both an amine and an alcohol functional group. Its specific stereochemistry—the cis relationship between the hydroxyl and amino groups, along with the (1R,3S) configuration—imparts unique conformational properties that are critical for its role as a chiral building block in asymmetric synthesis. Understanding its physical properties is not merely an academic exercise; it is fundamental to its practical application. Properties such as solubility, melting point, and pKa directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the biological activity of derivative compounds.

This guide moves beyond a simple data sheet, explaining the causality behind experimental choices and providing self-validating protocols to ensure the generation of reliable and reproducible data in the laboratory.

Molecular Identity and Computed Properties

Accurate identification is the first step in any chemical analysis. The fundamental identifiers for cis-(1R,3S)-3-aminocyclohexan-1-ol are summarized below.

| Identifier | Value | Source |

| IUPAC Name | cis-(1R,3S)-3-aminocyclohexan-1-ol | PubChem[1] |

| CAS Number | 1110772-22-9 | ChemicalBook, PubChem[1] |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 115.099714038 Da | PubChem[1] |

| Canonical SMILES | C1CO">C@@HN | PubChem[1] |

| InChIKey | NIQIPYGXPZUDDP-NTSWFWBYSA-N | PubChem[1] |

While experimental data is the gold standard, computational predictions provide valuable estimates for guiding experimental design.

| Predicted Property | Value | Source |

| Boiling Point | 201.1 ± 33.0 °C | ChemicalBook |

| Density | 1.037 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 15.09 ± 0.40 (Alcoholic Proton) | ChemicalBook |

| XLogP3-AA | -0.1 | PubChem[2] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

Experimental Determination of Physicochemical Properties

This section details the standard operating procedures for experimentally verifying the physical properties of cis-(1R,3S)-3-aminocyclohexan-1-ol.

Melting Point Determination

Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's purity. A pure compound exhibits a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range.[3] The capillary method described here is a universally accepted technique for its simplicity and accuracy.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of cis-(1R,3S)-3-aminocyclohexan-1-ol is completely dry and finely powdered.

-

Obtain a glass capillary tube sealed at one end.[4]

-

Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[4] For efficient packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[4] The packed sample height should be 1-2 mm.[5]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[3][4]

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C/minute to find a rough range.[3]

-

For an accurate measurement, set the starting temperature to 15-20°C below the expected melting point.[3][4]

-

-

Measurement:

-

Set the heating ramp rate to a slow 1-2°C per minute to ensure thermal equilibrium.[3]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts completely.[4]

-

The melting point is reported as the range T₁ – T₂.

-

Allow the apparatus to cool significantly before performing subsequent measurements.[4]

-

Visualization of Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profile

Expertise & Rationale: A compound's solubility governs its utility in various applications, from choosing a reaction solvent to designing a drug delivery system. The principle of "like dissolves like" is a fundamental guide.[6] The presence of both a polar hydroxyl group and a basic amino group in cis-(1R,3S)-3-aminocyclohexan-1-ol suggests potential solubility in polar solvents and aqueous acidic solutions.

Experimental Protocol:

-

General Procedure:

-

Solvent Selection & Interpretation:

-

Water: Test solubility in deionized water. If soluble, test the resulting solution with pH paper.[8] A pH > 7 would suggest the amine's basicity is dominant.

-

5% Aqueous HCl: Due to the basic amino group, the compound is expected to form a water-soluble ammonium salt. Solubility in this medium indicates the presence of a basic functional group.[7]

-

5% Aqueous NaOH: Test solubility. The weakly acidic hydroxyl group is unlikely to be deprotonated by dilute NaOH, so insolubility is expected unless the compound has high water solubility already.

-

Organic Solvents: Test solubility in a range of organic solvents with varying polarities, such as methanol (polar, protic), diethyl ether (nonpolar, aprotic), and toluene (nonpolar, aprotic), to establish a comprehensive profile.

-

Visualization of Workflow:

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. [9]It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies characteristic of different chemical bonds. [10][11] Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Run a background spectrum to capture the absorbance of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum. [11]2. Sample Analysis:

-

Place a small amount of the solid cis-(1R,3S)-3-aminocyclohexan-1-ol powder directly onto the ATR crystal. [11] * Lower the pressure clamp to ensure firm contact between the sample and the crystal. [11] * Acquire the sample spectrum.

-

-

Data Interpretation:

-

Identify key absorption bands and correlate them to specific functional groups using a correlation table.

-

Expected Spectral Features:

-

~3200-3600 cm⁻¹ (Broad): O-H stretching vibration from the alcohol group, likely showing hydrogen bonding.

-

~3200-3500 cm⁻¹ (Medium): N-H stretching from the primary amine group (may appear as a doublet).

-

~2850-2960 cm⁻¹ (Strong): C-H stretching from the sp³ hybridized carbons of the cyclohexane ring.

-

~1590-1650 cm⁻¹ (Medium): N-H scissoring (bending) vibration.

-

~1050-1150 cm⁻¹ (Strong): C-O stretching vibration from the secondary alcohol.

Visualization of Workflow:

Caption: Workflow for solid sample analysis by ATR-FTIR.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine a compound's molecular formula with high accuracy. [12]Fragmentation patterns observed in the mass spectrum provide valuable clues for structural elucidation. [13] Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

In the ESI source, a high voltage is applied, creating charged droplets that evaporate to produce gas-phase ions.

-

-

Analysis and Detection:

-

The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their m/z ratio.

-

The detector records the abundance of ions at each m/z value.

-

Expected Spectral Features:

-

Molecular Ion Peak: In positive ion mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight plus the mass of a proton (115.17 + 1.007 = 116.177).

-

Fragmentation Peaks: Common fragmentation pathways for aminocyclohexanols include the loss of water (H₂O) from the molecular ion, resulting in a peak at m/z [M+H-H₂O]⁺, and loss of ammonia (NH₃), resulting in a peak at m/z [M+H-NH₃]⁺.

Sources

- 1. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. mse.washington.edu [mse.washington.edu]

- 10. photometrics.net [photometrics.net]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of (1R,3S)-3-Aminocyclohexanol

(1R,3S)-3-Aminocyclohexanol , a chiral amino alcohol, is a valuable building block in medicinal chemistry and materials science.[1] Its specific stereochemistry is often crucial for its application in the synthesis of pharmaceuticals, such as HIV-protease inhibitors and antidepressants, where enantiomeric purity is paramount for efficacy and safety.[1][2] This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals.

Section 1: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Some reports also indicate that it may be harmful if swallowed and can cause serious eye damage.[4]

| Hazard Category | GHS Classification | Associated Risks |

| Acute Oral Toxicity | Warning (Harmful if swallowed) | Ingestion can lead to adverse health effects. |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) | Direct contact can cause redness, itching, and inflammation.[3][5] |

| Serious Eye Damage/Irritation | Danger (Causes serious eye damage/irritation) | Contact can result in severe eye injury, potentially irreversible.[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | Inhalation of dust or fumes can irritate the respiratory tract.[3][4] |

It is important to note that the toxicological properties of this specific compound have not been thoroughly investigated, and caution should be exercised accordingly.[5]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential to mitigate the risks associated with handling this compound.

Engineering Controls

The primary line of defense is to handle the compound in a well-ventilated area.[3][6] A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols. Facilities should also be equipped with readily accessible eyewash stations and safety showers.[6][7]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical for preventing direct contact.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.[6]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile rubber. It is crucial to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines for breakthrough time and permeability.[8][9]

-

Lab Coat: A clean, buttoned lab coat should be worn at all times to protect street clothes and skin from contamination.[6]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill clean-up, a NIOSH-approved respirator is necessary.[6]

Workflow for Implementing Safety Controls

The following diagram illustrates the logical flow for establishing a safe handling environment.

Caption: Risk Assessment and Control Workflow for this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols is necessary to prevent accidental exposure and ensure the integrity of the compound.

General Handling Practices

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[6][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][6]

-

Minimize dust generation during handling.[6]

Step-by-Step Protocol for Weighing and Transfer

-

Preparation: Ensure the chemical fume hood is operational. Don appropriate PPE.

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

Transfer: Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula.

-

Closure: Securely close the primary storage container immediately after dispensing.

-

Dissolution: If dissolving the compound, add the solvent to the weigh boat or transfer the solid to a reaction vessel within the fume hood.

-

Decontamination: Clean the spatula and any contaminated surfaces.

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][10] Keep it away from incompatible substances such as strong oxidizing agents.[7][8]

Section 4: Emergency Procedures

A clear and practiced emergency response plan is vital.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8][10] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[8][10] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[7][8][10] |

Self-protection of the first aider is paramount. Ensure you are aware of the material involved and take precautions to prevent cross-contamination.[8]

Spill Response

For any spill, the first step is to ensure the safety of all personnel.

-

Minor Spills (manageable by lab personnel):

-

Alert others in the area.[11]

-

Ensure adequate ventilation and wear appropriate PPE.[6][12]

-

Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[12][13]

-

Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6][10][14]

-

-

Major Spills (requiring external assistance):

Section 5: Waste Disposal and Environmental Protection

This compound is considered hazardous waste and must be disposed of accordingly.

-

Waste Segregation: Collect waste containing this compound in a designated, clearly labeled, and sealed container.[16] Do not mix with other waste streams unless approved by your institution's EHS department.[16]

-

Disposal: Arrange for disposal through a licensed hazardous waste management company. Follow all local, regional, and national regulations.[3][16]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[7][10]

References

-

3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem. National Institutes of Health. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

-

This compound | C6H13NO | CID 12213491 - PubChem. National Institutes of Health. [Link]

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [Link]

-

Spill Control/Emergency Response - EHSO Manual 2025-2026. Oakland University. [Link]

-

CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

-

Cis-(1R,3S)-3-amino-cyclohexanol hydrochloride - CAS:1110772-22-9. Apexmol Technology Co.,Ltd. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

(1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem. National Institutes of Health. [Link]

-

This compound - Aliphatic Hydrocarbon - Crysdot LLC. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

-

INCOMPATIBILITIES - CUTM Courseware. [Link]

Sources

- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Page loading... [wap.guidechem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 12. jk-sci.com [jk-sci.com]

- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 14. ehs.utk.edu [ehs.utk.edu]

- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 16. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Sourcing and Verifying Enantiomerically Pure (1R,3S)-3-Aminocyclohexanol for Pharmaceutical Development

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing, evaluating, and verifying the enantiomeric purity of (1R,3S)-3-Aminocyclohexanol (CAS No. 1110772-22-9). As a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics, ensuring the stereochemical integrity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document delves into the landscape of commercial suppliers, presents robust analytical methodologies for in-house quality verification, and discusses the compound's application in drug discovery, all from the perspective of practical, field-proven experience.

Introduction: The Imperative of Chirality in Drug Development

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly stringent requirements for the characterization and control of stereoisomeric drugs, favoring the development of single enantiomers over racemic mixtures.[1][2][3]